4-(dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound is a 1,3,4-oxadiazole derivative featuring a dimethylsulfamoyl group at the 4-position of the benzamide ring and a 4-methoxyphenyl substituent on the oxadiazole moiety. The dimethylsulfamoyl group (-SO₂N(CH₃)₂) contributes to its electron-withdrawing properties, while the 4-methoxyphenyl group (-C₆H₄-OCH₃) provides steric bulk and electron-donating effects. These structural attributes are critical for interactions with biological targets, such as enzymes or receptors, and influence physicochemical properties like solubility and metabolic stability.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-22(2)28(24,25)15-10-6-12(7-11-15)16(23)19-18-21-20-17(27-18)13-4-8-14(26-3)9-5-13/h4-11H,1-3H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKGJTRSKWGCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the coupling of the oxadiazole intermediate with a methoxyphenyl derivative using a suitable coupling reagent.
Attachment of the dimethylsulfamoyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dimethylsulfamoyl group (-SO₂N(CH₃)₂) undergoes nucleophilic substitution at the sulfur atom. For example:
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Hydrolysis : Reacts with aqueous NaOH to form sulfonic acid derivatives.
This reaction proceeds at 80–100°C with a yield of 68–72%.
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Amination : Replaces dimethylamine with primary/secondary amines (e.g., piperidine) under reflux in acetonitrile.
Oxidation
The sulfide moiety in the dimethylsulfamoyl group oxidizes to sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):
Reaction conditions: 0°C to room temperature, dichloromethane solvent, 85–90% yield.
Reduction
The oxadiazole ring can be reduced using lithium aluminum hydride (LiAlH₄) to form a diamine intermediate:
Hydrolysis of the Oxadiazole Ring
The 1,3,4-oxadiazole ring undergoes hydrolysis under acidic (HCl) or basic (KOH) conditions:
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Acidic Hydrolysis : Yields a carboxylic acid and hydrazine derivative.
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophilic substitution (e.g., nitration, bromination) to the para position relative to the methoxy group:
| Reaction | Reagent | Position | Product Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para | 75% | |
| Bromination | Br₂/FeBr₃ | Para | 82% |
Amide Functional Group Reactivity
The benzamide moiety participates in:
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the amide nitrogen .
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Hydrolysis : Forms benzoic acid derivatives under strong acidic/basic conditions .
Cross-Coupling Reactions
The oxadiazole ring enables palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids. For example:
Yields range from 60–78% using Pd(PPh₃)₄ as the catalyst .
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with alkynes to form fused heterocycles (e.g., triazoles) .
Key Research Findings
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Anticancer Activity : Derivatives from cross-coupling reactions show enhanced STAT3 inhibitory activity (IC₅₀: 0.09–0.58 µM) .
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Fungicidal Effects : Nitrated analogs exhibit 90.5% inhibition against Botrytis cinerea at 50 mg/L .
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Thermal Stability : The sulfamoyl group stabilizes the compound up to 250°C, confirmed by thermogravimetric analysis.
This compound’s reactivity profile highlights its versatility as a scaffold for drug discovery and materials science. Modifications to its functional groups enable tailored physicochemical and biological properties .
Scientific Research Applications
Research indicates that compounds similar to 4-(dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can possess significant antibacterial and antifungal properties. For example, a related study demonstrated that specific oxadiazole compounds inhibited the growth of both Gram-positive and Gram-negative bacteria .
- Antitumor Activity : The oxadiazole moiety is recognized for its potential in cancer therapy. Research has indicated that compounds containing this structure can induce apoptosis in cancer cells and inhibit tumor growth .
- Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit key enzymes involved in inflammatory processes. For instance, lipoxygenase inhibitors derived from oxadiazole frameworks have shown promising results in reducing inflammation .
Case Studies
Several studies highlight the applications of this compound in various fields:
- Anticancer Studies : A study published in Bioorganic & Medicinal Chemistry explored the anticancer properties of oxadiazole derivatives similar to this compound. The results indicated significant cytotoxic effects against various cancer cell lines .
- Antimicrobial Efficacy : Research conducted on a series of oxadiazole compounds demonstrated their effectiveness against resistant bacterial strains. These findings suggest that such compounds could be developed into new antibiotics .
- Pharmacological Profiles : A comprehensive pharmacological study evaluated the anti-inflammatory effects of related compounds and found promising results in inhibiting pro-inflammatory cytokines .
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Impact of Sulfamoyl Substituents :
- The dimethylsulfamoyl group (-SO₂N(CH₃)₂) in the target compound is less sterically hindered than LMM5’s benzyl(methyl)sulfamoyl or LMM11’s cyclohexyl(ethyl)sulfamoyl. This smaller substituent may enhance target binding by reducing steric clashes, though it may also reduce lipophilicity compared to bulkier analogues .
- Diethyl (533870-16-5) and dipropyl (533869-83-9) sulfamoyl derivatives exhibit increased hydrophobicity, which could improve membrane permeability but reduce aqueous solubility .
Role of the Oxadiazole Substituent: The 4-methoxyphenyl group in the target compound and OX73 is associated with cytotoxic activity (IC₅₀ ~26 µM), likely due to its electron-donating methoxy group stabilizing π-π interactions with enzyme active sites . LMM5’s 50 µg/mL) .
Biological Activity Trends: Antifungal activity correlates with sulfamoyl bulk: LMM5 (benzyl/methyl) > LMM11 (cyclohexyl/ethyl) > target compound (dimethyl). This suggests that bulkier sulfamoyl groups improve thioredoxin reductase inhibition . Cytotoxicity is more pronounced in compounds with 4-methoxyphenyl (target, OX73) compared to 3-methoxyphenyl (533869-83-9), highlighting positional isomerism’s role in activity .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | LMM5 | LMM11 | OX73 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 415.45 | 537.59 | 489.56 | 307.31 |
| LogP (Predicted) | 2.8 | 3.5 | 3.2 | 2.1 |
| Solubility (µg/mL) | ~50 (DMSO) | ~20 (DMSO) | ~30 (DMSO) | ~100 (DMSO) |
| Metabolic Stability | Moderate | Low | Moderate | High |
Biological Activity
4-(Dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide moiety linked to a 1,3,4-oxadiazole ring. The presence of the dimethylsulfamoyl group is significant for its biological properties.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C16H18N4O4S
- Molecular Weight: 366.41 g/mol
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives of benzamide have shown effectiveness against viruses such as Ebola and Marburg. These compounds inhibit viral entry into host cells and exhibit low cytotoxicity.
Table 1: Antiviral Activity Data
| Compound | Virus Type | EC50 (μM) | Selectivity Index |
|---|---|---|---|
| CBS1118 | Ebola | <10 | High |
| CBS1118 | Marburg | <10 | High |
The selectivity index indicates a favorable therapeutic window, suggesting that these compounds can be further optimized for clinical use against filoviruses .
Antibacterial Activity
The compound's structural analogs have also been investigated for antibacterial properties. Research has focused on targeting multidrug-resistant bacteria through novel mechanisms of action. One study identified related compounds as effective inhibitors of the bacterial division protein FtsZ, which is crucial for bacterial cell division.
Table 2: Antibacterial Activity Data
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A14 | MRSA | 0.5 μg/mL |
| A14 | VRSA | 0.8 μg/mL |
These findings suggest that the oxadiazole-containing benzamides possess significant antibacterial activity against resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The oxadiazole ring enhances interaction with biological targets, while modifications to the benzamide portion can improve potency and selectivity.
Key SAR Insights:
- Substituents on the oxadiazole ring can modulate the compound's lipophilicity and bioavailability.
- The dimethylsulfamoyl group is crucial for enhancing solubility and facilitating cellular uptake.
Case Studies
- Antiviral Efficacy Study : A study demonstrated that modifications to the benzamide structure resulted in enhanced antiviral activity against both Ebola and Marburg viruses. Compounds with halogen substitutions showed improved efficacy compared to their non-substituted counterparts .
- Antibacterial Mechanism Exploration : Another research effort focused on the mechanism of action against MRSA, revealing that the compound inhibited FtsZ polymerization, leading to bacterial cell death .
Q & A
Q. What are the key synthetic routes for preparing 4-(dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?
The synthesis typically involves multi-step coupling reactions. A general procedure includes:
- Step 1 : Formation of the oxadiazole core via cyclization of substituted hydrazides with cyanogen bromide or similar reagents .
- Step 2 : Amide coupling between the oxadiazole-2-amine intermediate and a benzoyl chloride derivative (e.g., 4-(dimethylsulfamoyl)benzoyl chloride) using a base like sodium hydride in dry THF .
- Step 3 : Purification via column chromatography and validation by NMR (¹H/¹³C) and HPLC (>95% purity) . Note: Optimizing reaction conditions (e.g., solvent, temperature) is critical to improve yields (typically 15–50% for analogous compounds) .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm substituent positions and integration ratios (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, oxadiazole carbons at ~165 ppm) .
- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]⁺ peaks matching calculated values within 0.01 Da error) .
- HPLC : To assess purity (>95% required for biological assays) .
- X-ray Crystallography : For definitive structural confirmation (if single crystals are obtained) .
Q. What are the primary biological targets or activities reported for this compound?
The compound exhibits:
- Antifungal Activity : Inhibition of Candida albicans via thioredoxin reductase (Trr1) targeting, with MIC values comparable to fluconazole .
- Enzyme Inhibition : Potent inhibition of fungal CYP51 (sterol 14α-demethylase), a key enzyme in ergosterol biosynthesis .
- Structural Basis : The dimethylsulfamoyl group enhances binding to hydrophobic enzyme pockets, as shown in crystallographic studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s antifungal efficacy?
SAR strategies include:
- Substituent Modification : Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., halogens) to enhance CYP51 binding affinity .
- Sulfamoyl Group Tuning : Adjusting dimethylsulfamoyl to cyclohexylsulfamoyl derivatives to improve metabolic stability .
- In Silico Docking : Using tools like AutoDock Vina to predict binding poses with CYP51 (PDB: 5NY3) and prioritize synthetic targets .
Q. What methodologies resolve contradictions in reported biological activity data?
Contradictions (e.g., variable MIC values) can be addressed by:
- Standardized Assays : Re-evaluating activity under consistent conditions (e.g., CLSI guidelines for antifungal testing) .
- Resistance Profiling : Testing against azole-resistant C. albicans strains to differentiate target-specific vs. off-target effects .
- Metabolite Analysis : Using LC-MS to identify degradation products that may influence activity .
Q. How can computational tools guide the design of derivatives with improved pharmacokinetics?
- ADMET Prediction : Software like SwissADME predicts logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration .
- Molecular Dynamics (MD) Simulations : Assess compound stability in CYP51 binding pockets over 100-ns trajectories to prioritize derivatives with prolonged residence times .
- Free Energy Perturbation (FEP) : Quantifies binding energy changes for substituent modifications, reducing experimental trial-and-error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
